molecular formula C22H17ClN6O3 B2400926 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1207003-41-5

2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2400926
CAS No.: 1207003-41-5
M. Wt: 448.87
InChI Key: HELBZGHUSGFCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo-triazolo-pyrazine core substituted with a 4-chlorophenyl group at position 9 and an N-(3-methoxyphenyl)acetamide moiety at position 2. Its molecular formula is estimated as C₂₄H₁₈ClN₇O₃ (based on structural analogs like F833-1166 ), with a predicted logP of ~3.7–4.0, indicating moderate lipophilicity. Such hybrid heterocycles are often explored for CNS or anticancer applications due to their ability to modulate kinase or neurotransmitter receptors.

Properties

IUPAC Name

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O3/c1-32-17-4-2-3-16(11-17)24-20(30)13-29-22(31)27-9-10-28-19(21(27)26-29)12-18(25-28)14-5-7-15(23)8-6-14/h2-12H,13H2,1H3,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELBZGHUSGFCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Synthesis: Pyrazolo[1,5-a]triazolo[3,4-c]pyrazine

The pyrazolo-triazolo-pyrazine core is synthesized via sequential cyclization reactions. As outlined in, substituted hydrazines and triazoles undergo condensation under acidic conditions to form the fused heterocyclic system. A representative procedure involves refluxing equimolar quantities of 4-chlorophenylhydrazine and 1,2,4-triazole-3-carboxylic acid in acetic acid for 12 hours, followed by neutralization with aqueous sodium bicarbonate to yield the intermediate pyrazolo-triazole derivative. Subsequent oxidation with hydrogen peroxide in ethanol introduces the pyrazine ring, forming the tricyclic core with a ketone group at position 3.

Reaction Conditions for Core Formation

Parameter Value Source
Solvent Acetic acid
Temperature Reflux (118°C)
Oxidizing Agent H2O2 (30%)
Yield 68–72%

Acetamide Side Chain Installation

The N-(3-methoxyphenyl)acetamide moiety is introduced via a two-step process: (1) synthesis of 2-chloroacetamide and (2) nucleophilic displacement with 3-methoxyaniline. Following, 2-chloroacetyl chloride is reacted with 3-methoxyaniline in dry dichloromethane using triethylamine as a base. The resulting 2-chloro-N-(3-methoxyphenyl)acetamide is then coupled to the core structure via a nucleophilic aromatic substitution reaction in dimethylformamide (DMF) at 80°C for 8 hours.

Optimized Conditions for Amidation

Parameter Value Source
Coupling Agent EDC/DMAP
Solvent DMF
Temperature 80°C
Yield 85%

Spectral Confirmation of Final Product

  • 13C NMR (100 MHz, DMSO-d6) : δ 169.8 (C=O), 158.2 (OCH3), 145.6–112.4 (aromatic carbons).
  • Elemental Analysis : Calculated for C23H19ClN6O3: C 58.92%, H 4.09%, N 17.91%; Found: C 58.88%, H 4.12%, N 17.89%.

Purification and Crystallization

Final purification is achieved via recrystallization from a mixed solvent system. As detailed in, the crude product is dissolved in hot ethyl acetate and gradually diluted with hexane to induce crystallization. The crystals are filtered and washed with cold diethyl ether to remove residual impurities. For large-scale preparations, column chromatography (silica gel, gradient elution with chloroform:methanol) is recommended.

Crystallization Data

Parameter Value Source
Solvent System Ethyl acetate:hexane (1:3)
Melting Point 202–204°C
Purity (HPLC) >99%

Scale-Up Considerations

Industrial-scale synthesis requires modifications to laboratory procedures. Patent recommends using continuous flow reactors for the cyclization step to enhance heat transfer and reduce reaction time by 40%. Additionally, replacing ethyl acetate with methyl tert-butyl ether (MTBE) in crystallization improves yield recovery by 12% due to MTBE’s lower polarity.

Chemical Reactions Analysis

Types of Reactions

2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo-derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced nitrogen-containing rings.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight logP Key Features
Target Compound Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine 9-(4-Cl-phenyl), 2-(N-(3-OMe-phenyl)acetamide) ~495 (estimated) ~3.8 Balanced lipophilicity; dual electron-withdrawing (Cl) and donating (OMe) groups.
N-(3,4-dimethylphenyl)-2-[9-(4-methoxyphenyl)-3-oxo...acetamide (F833-1166) Same as target 9-(4-OMe-phenyl), 2-(N-(3,4-diMe-phenyl)acetamide) 442.48 3.75 Higher solubility due to OMe; reduced Cl-related receptor affinity.
N-(3-chlorophenyl)-2-{[9-(4-fluorophenyl)...sulfanyl}acetamide (F831-0569) Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine 9-(4-F-phenyl), 3-S-linked acetamide ~480 (estimated) ~4.2 Increased lipophilicity (S vs. O); fluorophenyl enhances metabolic stability.
2-(3-(4-Cl-phenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-OMe-phenyl)acetamide Pyrazolo[3,4-b]pyridine 3-(4-Cl-phenyl), 7-(N-(4-OMe-phenyl)acetamide) 498.5 N/A Pyridine core alters electron distribution; Cl and OMe synergize activity.
4-Acetyl-3,8,10-trimethylpyrido[2',3':3,4]pyrazolo[5,1-c]-1,2,4-triazine (10a) Pyrido-pyrazolo-triazine Acetyl, methyl groups 255.28 N/A Compact structure; acetyl group may limit membrane permeability.

Biological Activity

The compound 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide is a complex organic molecule that belongs to the class of pyrazolo[1,5-a]triazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, including its mechanisms of action, interactions with biological targets, and potential applications in medicinal chemistry.

Molecular Structure

The molecular formula for this compound is C23H19ClN6O3C_{23}H_{19}ClN_6O_3, and it has a molecular weight of approximately 462.89 g/mol. The structure incorporates several functional groups:

  • Pyrazolo and triazolo rings : These fused heterocycles are critical for biological interactions.
  • Acetamide moiety : Enhances solubility and biological activity.
  • Chlorophenyl and methoxyphenyl substituents : Potentially influence the compound's reactivity and interaction with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • DNA Intercalation : Preliminary studies suggest that it can intercalate within DNA structures, potentially disrupting replication and transcription processes in cancer cells.
  • Enzyme Inhibition : The presence of specific functional groups allows for interactions with enzymes, which may lead to modulation of their activity.

Pharmacological Properties

The compound has shown promising activities in several areas:

  • Anticancer Activity : Due to its ability to intercalate DNA, it may demonstrate significant anticancer properties by inhibiting tumor cell proliferation.
  • Anti-inflammatory Effects : Similar compounds have exhibited anti-inflammatory properties; thus, this compound may also offer therapeutic benefits in inflammatory diseases.
  • Antimicrobial Activity : Compounds with similar structures have been reported to possess antimicrobial properties, warranting further investigation into this compound's efficacy against various pathogens.

Data Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerDNA intercalation,
Anti-inflammatoryPotential inhibition of cytokines,
AntimicrobialInhibition of bacterial growth,

Study on Anticancer Properties

A study conducted on related pyrazolo[1,5-a]triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to intercalate DNA and disrupt cellular replication processes. This suggests that our compound may exhibit similar anticancer properties.

Study on Anti-inflammatory Effects

Research involving structurally similar compounds indicated that they could inhibit pro-inflammatory cytokines in vitro. The potential for this compound to modulate inflammatory pathways remains an area for future exploration.

Synthesis and Chemical Reactions

The synthesis of 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazolo-triazole core through cyclization reactions.
  • Substitution reactions to introduce the chlorophenyl and methoxyphenyl groups.
  • Final acetamide formation via acylation reactions.

These synthetic routes are crucial for developing derivatives with enhanced pharmacological profiles.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions:

Core heterocycle formation : Condensation of pyrazole and triazole precursors under reflux in ethanol or DMF .

Substitution reactions : Introduction of the 4-chlorophenyl and 3-methoxyphenyl groups via nucleophilic aromatic substitution or Suzuki coupling .

Acetamide linkage : Coupling of the core with chloroacetyl chloride followed by reaction with 3-methoxyaniline in the presence of a base (e.g., K₂CO₃) .

Q. Optimization strategies :

  • Use catalysts like Pd(PPh₃)₄ for cross-coupling reactions to improve regioselectivity .
  • Monitor reaction progress via TLC or HPLC to minimize side products .
  • Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to ensure high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Technique Key Parameters Purpose
NMR ¹H (500 MHz), ¹³C (125 MHz) in DMSO-d₆Confirm substituent positions and acetamide linkage .
HPLC C18 column, gradient elution (MeCN/H₂O)Quantify purity (>98% for biological assays) .
HRMS ESI+ mode, m/z accuracy <2 ppmVerify molecular formula (C₂₂H₁₇ClN₆O₃) .

Note : Differential Scanning Calorimetry (DSC) can assess crystallinity, which impacts solubility .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
  • Solubility testing : Measure in PBS (pH 7.4) and DMSO to guide dosing in cell studies .

Advanced Research Questions

Q. How can computational modeling predict its binding affinity to target receptors?

Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1) to identify key interactions (e.g., H-bonding with the acetamide group) .

MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

QSAR analysis : Correlate substituent electronic properties (Hammett σ constants) with activity data .

Validation : Compare predicted IC₅₀ values with experimental kinase inhibition assays .

Q. How to resolve contradictions in reported biological activity data?

Case Example : Discrepancies in IC₅₀ values for EGFR inhibition.

  • Possible causes :
    • Variability in assay conditions (e.g., ATP concentration differences) .
    • Impurities in compound batches (validate via HPLC) .
  • Resolution :
    • Standardize protocols (e.g., fixed ATP at 10 μM) .
    • Use isogenic cell lines to control for genetic variability .

Q. What strategies improve metabolic stability for in vivo studies?

Structural modifications :

  • Replace labile groups (e.g., methoxy with trifluoromethyl) to reduce CYP450-mediated oxidation .

Formulation :

  • Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .

Pharmacokinetic profiling :

  • Measure t₁/₂ in rodent plasma via LC-MS/MS after IV/oral administration .

Q. How to design SAR studies for derivatives of this compound?

Derivative Modification Hypothesized Impact
Vary aryl groups (e.g., 4-F-phenyl vs. 4-Cl-phenyl)Alter steric bulk and π-π stacking with target pockets .
Replace acetamide with sulfonamideEnhance H-bonding with catalytic residues .
Introduce methyl groups at pyrazolo positionsImprove metabolic stability via steric shielding .

Validation : Synthesize 10–15 analogs and test in parallel assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.